![molecular formula C16H14ClF3N2OS B1390810 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide CAS No. 1043106-60-0](/img/structure/B1390810.png)
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide
Vue d'ensemble
Description
“N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate was formed by a Pd-catalyzed coupling reaction between intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine group and a benzamide group . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 360.79 . It is relatively insoluble in water . It is stable to hydrolysis, of low volatility, and is soluble in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide is involved in the synthesis of various compounds with potential biological activities. For instance, Menciu et al. (1999) described the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic agents. These compounds were synthesized using a series of chemical reactions, including amidification, and showed promising antiallergic potency in various assays (Menciu et al., 1999).
Radiolabeling and Imaging Applications
In another study, Hamill et al. (1996) developed [11C]L-159,884, a radiolabeled nonpeptide angiotensin II antagonist useful for imaging angiotensin II AT1 receptors. This compound was synthesized by C-11 methylation of a desmethyl phenolic precursor, showcasing the potential of such chemicals in diagnostic imaging (Hamill et al., 1996).
Crystallographic and Structural Studies
Lennartson and McKenzie (2011) conducted a study on 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its dimorphic hydrochloride salt. They obtained crystals of these compounds and analyzed their structure, providing insights into the molecular conformation and interactions (Lennartson & McKenzie, 2011).
Molecular Docking and Biological Evaluation
Fathima et al. (2021) synthesized novel benzoxazole derivatives by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with other compounds. These were then evaluated for antimicrobial, antioxidant, and antitubercular activities, highlighting their potential in medicinal chemistry (Fathima et al., 2021).
Cytotoxicity and Chemical Properties
Stolarczyk et al. (2018) reported on the synthesis and cytotoxic activity of 4-thiopyrimidine derivatives. These compounds showed varying degrees of cytotoxicity against different cell lines, emphasizing their potential use in cancer research (Stolarczyk et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2OS/c1-10-2-4-11(5-3-10)14(23)21-6-7-24-15-13(17)8-12(9-22-15)16(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIHZYXPYPPCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



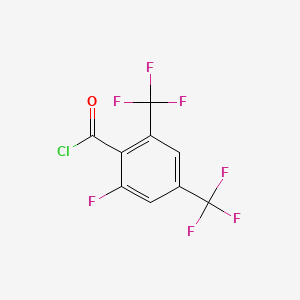
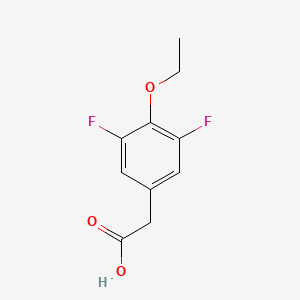

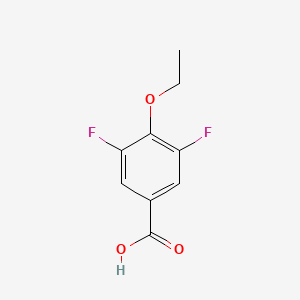

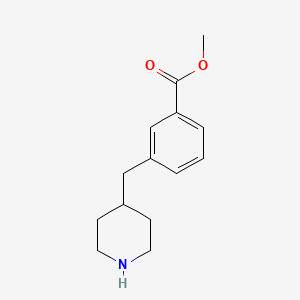
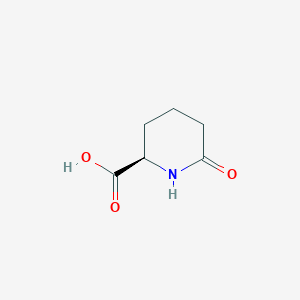
![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)
![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)
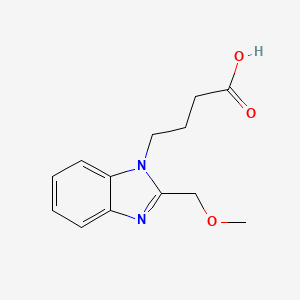
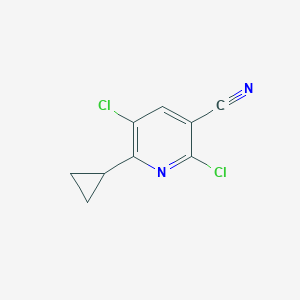
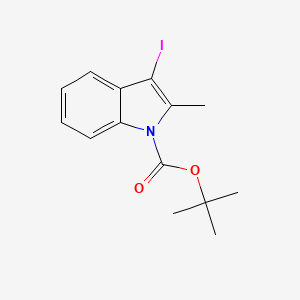
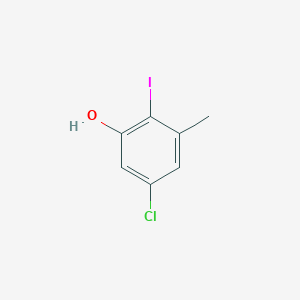
![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)